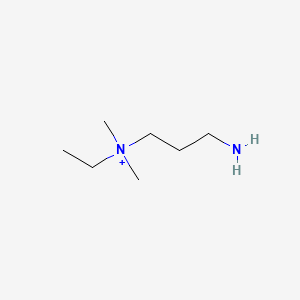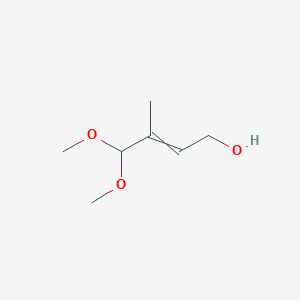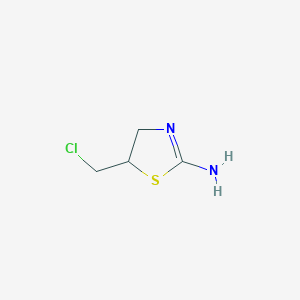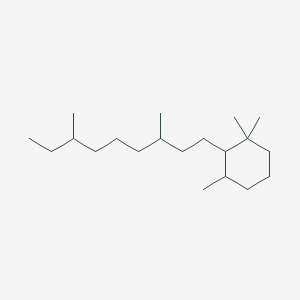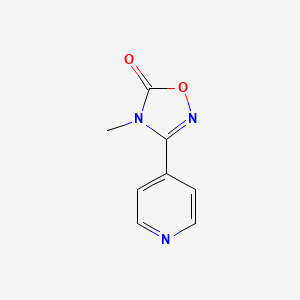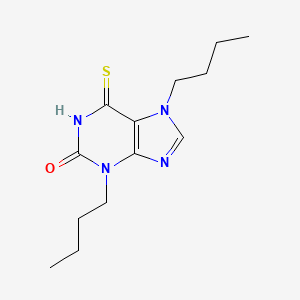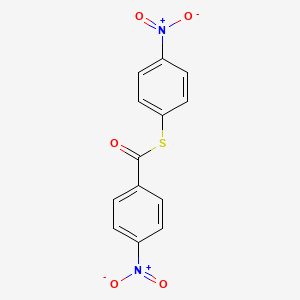![molecular formula C11H10O4 B14481129 2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid CAS No. 64896-33-9](/img/structure/B14481129.png)
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid is a chemical compound known for its unique structure and properties It is a derivative of phenylmethylidene and oxobutanoic acid, featuring a hydroxyphenyl group attached to a methylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 3-oxobutanoic acid. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethylidene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. The carbonyl group can act as an electrophile, facilitating nucleophilic attacks in biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxyphenyl)methylidene]-3-oxobutanoic acid
- 2-[(4-Hydroxyphenyl)methylidene]amino benzoic acid
- 2-[(2-Hydroxyphenyl)methylidene]amino nicotinic acid
Uniqueness
2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
64896-33-9 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoic acid |
InChI |
InChI=1S/C11H10O4/c1-7(12)10(11(14)15)6-8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,14,15) |
InChI-Schlüssel |
YVOLJDALUCDWPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC1=CC=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


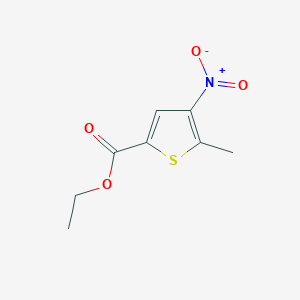
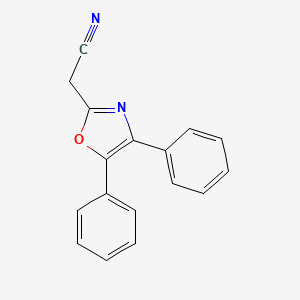
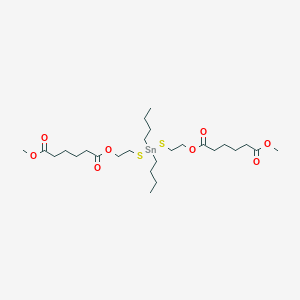
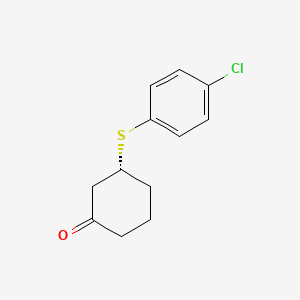
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
